molecular formula C10H18 B1198221 Dihydromyrcene CAS No. 2436-90-0

Dihydromyrcene

Cat. No. B1198221
CAS RN: 2436-90-0
M. Wt: 138.25 g/mol
InChI Key: FUDNBFMOXDUIIE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Dihydromyrcene's synthesis primarily involves the hydration of myrcene, a process that has been refined over the years to improve yield and selectivity. Recent studies have focused on direct and indirect hydration methods, with direct hydration gaining prominence due to its environmental friendliness and lower equipment demands. Ionic liquids and supercritical CO2 have emerged as promising solvents for this process due to their ease of separation and reduced solvent and energy requirements (Cheng Jingjin, 2013).

Molecular Structure Analysis

The molecular structure of dihydromyrcene has been elucidated through various spectroscopic methods. These studies reveal the compound's complex structure, including its double bonds and stereoisomerism. The structure plays a crucial role in its reactivity and the types of chemical reactions it can undergo (Sarkar & Bhowmick, 2014).

Chemical Reactions and Properties

Dihydromyrcene undergoes a variety of chemical reactions, including hydration, oxidation, and cyclization. Its reactivity with ionic liquids for selective hydration to dihydromyrcenol highlights the compound's versatility and the influence of reaction conditions on selectivity and yield (Davey et al., 2010). Additionally, the radiation chemistry of dihydromyrcene, involving electron irradiation, showcases its stability and the potential for creating new compounds through dimerization and isomerization (Brash & Golub, 1967).

Physical Properties Analysis

The physical properties of dihydromyrcene, such as its phase behavior, solubility, and thermal stability, are crucial for its application in various industries. Recent research has delved into its solid-state characterization, revealing insights into its crystalline structure and thermal properties, which are essential for its storage, handling, and application in product formulations (Wang et al., 2016).

Chemical Properties Analysis

The chemical properties of dihydromyrcene, including its reactivity under different conditions and with various chemicals, are a focus of ongoing research. Its epoxidation and the selective hydroboration reactions highlight the compound's utility in synthesizing more complex molecules and its potential in organic synthesis (Schofield et al., 2002). Additionally, its interaction with chloroacetic acids under anhydrous conditions for hydrative cyclization further demonstrates the versatility and potential applications of dihydromyrcene in chemical synthesis (Tanaka & Matsubara, 1977).

Scientific Research Applications

  • Perfumery and Solvent Research : Dihydromyrcene is primarily used in the production of Dihydromyrcol (DHMOH), a widely-used perfume. Research has focused on two main production approaches: direct and indirect hydration. Recent advancements include the use of novel solvents like ionic liquids and supercritical CO2 for more efficient and environmentally friendly production (Cheng Jingjin, 2013).

  • Health Applications : Dihydromyricetin, a flavonoid derived from Dihydromyrcene, shows promising health benefits. It exhibits antioxidative, anti-inflammatory, anticancer, antimicrobial, and metabolic regulatory activities. It has potential in treating diabetes, atherosclerosis, nonalcoholic fatty liver disease, and osteoporosis, despite its low bioavailability (Hongliang Li et al., 2017); (H. Tong et al., 2019).

  • Pharmacokinetics and Metabolism : Studies on Dihydromyricetin in rats show it is rapidly distributed in various tissues, predominantly in the gastrointestinal tract, with most unconverted forms excreted in feces. The metabolic pathways include reduction, dehydroxylation, methylation, glucuronidation, and sulfation (Liping Fan et al., 2017).

  • Clinical Trials : Clinical trials have demonstrated the effectiveness of Dihydromyricetin in improving glucose and lipid metabolism in nonalcoholic fatty liver disease patients, with associated decreases in various inflammatory markers (Shihui Chen et al., 2015).

  • Radiation Chemistry : Research on the radiation chemistry of Dihydromyrcene reveals its reactions to irradiation, such as loss of unsaturation and cross-linking, which are significant for understanding its stability and potential applications in various fields (J. Brash & M. A. Golub, 1967).

  • Ionic Liquid Media Research : The direct hydration of Dihydromyrcene to Dihydromyrcenol in ionic liquid media has been studied for its high selectivity and efficiency, demonstrating the potential of ionic liquids in chemical processes (P. Davey et al., 2010).

Safety And Hazards

Dihydromyrcene is a skin irritant . When heated to decomposition, it emits acrid smoke and irritating fumes .

Future Directions

The global Dihydromyrcene market is projected to reach a certain value by 2028 from a certain value in 2023, growing at a certain CAGR during the forecast, 2023-2028 . The Dihydromyrcene market report focuses on variables affecting market dynamics, distribution channels, key segments, and geographies .

properties

IUPAC Name

3,7-dimethylocta-1,6-diene
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InChI

InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDNBFMOXDUIIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC=C(C)C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID8029234
Record name Dihydromyrcene
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Molecular Weight

138.25 g/mol
Source PubChem
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Physical Description

Liquid, Liquid; [Reference #1] Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,6-Octadiene, 3,7-dimethyl-
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Record name Dihydromyrcene
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Vapor Pressure

2.57 [mmHg]
Record name Dihydromyrcene
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Product Name

Dihydromyrcene

CAS RN

2436-90-0
Record name 3,7-Dimethyl-1,6-octadiene
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Record name 1,6-Octadiene, 3,7-dimethyl-
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Record name DIHYDROMYRCENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
648
Citations
Y Liu, Z Zhou, G Yang, Y Wu… - Industrial & engineering …, 2010 - ACS Publications
A novel pilot-scale jet reactor was applied to study the direct hydration of dihydromyrcene (DHM) with H 2 O using strong acid cation exchange resins (SACER) as catalysts. The effect of …
Number of citations: 26 pubs.acs.org
JL Brash, MA Golub - Canadian Journal of Chemistry, 1967 - cdnsciencepub.com
Dihydromyrcene was irradiated with 1-MeV electrons at room temperature both in the pure state and in benzene solution. The main reactions observed, and their G-values for the pure …
Number of citations: 4 cdnsciencepub.com
P Botella, A Corma, JML Nieto, S Valencia… - Applied Catalysis A …, 2000 - Elsevier
H-beta zeolite has been tested for the hydration of dihydromyrcene (DHM) to produce dihydromyrcenol (DHM-OH). By using a non-protic co-solvent like acetone, in order to work under …
Number of citations: 38 www.sciencedirect.com
IV Kozhevnikov, A Sinnema… - Journal of Molecular …, 1997 - Elsevier
The liquid-phase hydration and acetoxylation of the monoterpene dihydromyrcene (DHM, 3,7-dimethyl-1,6-octadiene) are efficiently catalyzed by Keggin-type heteropoly acid H 3 PW …
Number of citations: 50 www.sciencedirect.com
GF Bloomfield - Journal of the Chemical Society (Resumed), 1944 - pubs.rsc.org
… n the chlorination of cyclohexene, dihydromyrcene, and rubber by … of the molecules of dihydromyrcene. The same cyclising … extent in the similar bromination of dihydromyrcene. …
Number of citations: 98 pubs.rsc.org
AM Api, D Belsito, D Botelho… - Food and …, 2022 - fragrancematerialsafetyresource …
… (UV/Vis) spectra; dihydromyrcene is not expected to be phototoxic/ … to dihydromyrcene is below the TTC (1.4 mg/day). The environmental endpoints were evaluated; dihydromyrcene …
PN Davey, MJ Earle, JT Hamill, SP Katdare… - Green …, 2010 - pubs.rsc.org
Acid catalysed direct hydration of dihydromyrcene to dihydromyrcenol proceeds selectively in ionic liquid media. By making use of the tuneable physicochemical properties of ionic …
Number of citations: 17 pubs.rsc.org
J Scanlan - Transactions of the Faraday Society, 1954 - pubs.rsc.org
… Dihydromyrcene was prepared by reduction of purified geraniol by sodium in liquid ammonia and distilled twice under reduced pressure (bp 553", 14 mm). Benzoyl peroxide …
Number of citations: 35 pubs.rsc.org
V Gembus, N Sala-Jung, D Uguen - Bulletin of the Chemical Society of …, 2009 - journal.csj.jp
Refluxing trimethylhydroquinone 2 in 10:1 dodecane/CH 2 Cl 2 with linalool 3b (two-fold excess) and camphorsulfonic acid, then treating the crude condensation product (consisting of …
Number of citations: 5 www.journal.csj.jp
Y Liu, Z Zhou, G Yang, Y Wu, Z Zhang - International Journal of …, 2010 - degruyter.com
A study of direct hydration of dihydromyrcene (DHM) with H2O to produce dihydromyrcenol (DHMOH) has been carried out using cation exchange resins as catalysts in a batch stirred-…
Number of citations: 12 www.degruyter.com

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